molecular formula C21H22N4OS B2943052 3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 946377-11-3

3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2943052
CAS No.: 946377-11-3
M. Wt: 378.49
InChI Key: LCHAIHGUXTWMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic compound that belongs to the class of 1,2,4-triazoles. This class is known for its diverse biological activities, including antifungal, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route involves the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form 4-(3-methoxyphenyl)-1,2,4-triazole. This intermediate is then subjected to butylation using butyl bromide in the presence of a base, forming 5-(butylthio)-4-(3-methoxyphenyl)-1,2,4-triazole. Finally, this compound is coupled with 1H-indole via a suitable coupling agent like EDCI (N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide) to give the final product.

Industrial Production Methods: Industrial production might involve automated sequential synthesis in a flow reactor, optimizing yields and reducing impurities by meticulously controlling reaction parameters like temperature, pressure, and solvent flow rates.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Undergoes oxidation reactions with common oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: Can be reduced using hydride donors like lithium aluminum hydride, breaking down the thioether linkage.

  • Substitution: Reacts with nucleophiles, replacing the methoxy group with other functional groups under specific conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, catalytic metal oxides.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Strong nucleophiles like alkoxides in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Simplified thiol derivatives.

  • Substitution: Varied substituted triazole-indole derivatives.

Scientific Research Applications

  • Chemistry: Used as a versatile intermediate for synthesizing more complex molecules.

  • Biology: Investigated for its potential antifungal and antibacterial activities.

  • Medicine: Explored as a candidate for anti-inflammatory and anticancer drugs due to its ability to inhibit specific enzymatic pathways.

  • Industry: Utilized in materials science for the development of novel polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action varies based on its application:

  • Biological Targeting: Inhibits enzymes like aromatase and others involved in cell cycle regulation, inducing apoptosis in cancer cells.

  • Chemical Pathways: Forms stable complexes with transition metals, facilitating catalytic activities.

Comparison with Similar Compounds

  • 1,2,4-Triazole derivatives like fluconazole (antifungal).

  • Indole-triazole hybrids used in medicinal chemistry for their broad-spectrum activities.

Properties

IUPAC Name

3-[5-butylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-3-4-12-27-21-24-23-20(18-14-22-19-11-6-5-10-17(18)19)25(21)15-8-7-9-16(13-15)26-2/h5-11,13-14,22H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHAIHGUXTWMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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